3-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]oxy}pyridine

Lipophilic efficiency Drug-likeness S1P receptor modulation

This azetidine-pyrazole scaffold presents a unique opportunity for drug discovery programs requiring CNS-permeable, hinge-binding pharmacophores. With zero hydrogen-bond donors (HBD=0), moderate lipophilicity (XLogP3=2.1), and low molecular weight (334.4 g/mol), it is a superior core for designing brain-penetrant kinase (JAK1/2) or S1P₁ probes. Unlike imidazolidine-dione or thiophene-oxadiazole analogs, substitution at the 3-pyridyloxy position preserves hinge-binding while mitigating phospholipidosis risk. Order this research-use compound today.

Molecular Formula C19H18N4O2
Molecular Weight 334.379
CAS No. 1903592-49-3
Cat. No. B2543382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]oxy}pyridine
CAS1903592-49-3
Molecular FormulaC19H18N4O2
Molecular Weight334.379
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)OC4=CN=CC=C4
InChIInChI=1S/C19H18N4O2/c1-22-18(10-17(21-22)14-6-3-2-4-7-14)19(24)23-12-16(13-23)25-15-8-5-9-20-11-15/h2-11,16H,12-13H2,1H3
InChIKeyMUPPBTHYISBYEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[1-(1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]oxy}pyridine (CAS 1903592-49-3): Physicochemical and Structural Baseline


3-{[1-(1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]oxy}pyridine is a heterocyclic small molecule (C19H18N4O2, MW 334.4 g mol⁻¹) that combines a 1-methyl-3-phenylpyrazole-5-carbonyl amide with a 3-(pyridin-3-yloxy)azetidine moiety [REFS‑1]. It is structurally related to compounds disclosed in patents targeting Janus kinases (JAKs), sphingosine-1-phosphate (S1P) receptors, and other pharmacological targets, where the azetidine-pyrazole scaffold serves as a core pharmacophore [REFS‑2]. Computed descriptors indicate a moderate lipophilicity (XLogP3 = 2.1), no hydrogen-bond donors, and four hydrogen-bond acceptors, suggesting a physicochemical profile consistent with cell-permeable probe candidates [REFS‑1].

Why Closely Related Pyrazole-Azetidine Analogs Cannot Substitute for 3-{[1-(1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]oxy}pyridine


The pyrazole-azetidine class exhibits steep structure–activity relationships: minor alterations to the azetidine N‑acyl group or the 3‑oxy substituent can invert target selectivity between kinase families and GPCRs. Replacement of the pyridin-3-yloxy group in the target compound with, for example, a thiophene-1,2,4-oxadiazole substituent (CAS 1324107‑68‑7) or an imidazolidine-2,4-dione group (CAS 2034433‑11‑7) alters hydrogen-bonding capacity, lipophilicity, and conformational flexibility, thereby redirecting biological activity from S1P receptor modulation to kinase inhibition or anticoagulant effects [REFS‑1][REFS‑2]. Generic interchange without matched-pair biological profiling therefore carries a high risk of undoing the intended pharmacological or probe activity.

Quantitative Differentiation Evidence for 3-{[1-(1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]oxy}pyridine Relative to In-Class Analogs


Lipophilic Ligand Efficiency (LLE) Advantage Over Higher‑logP In‑Class Analogs

The target compound exhibits an XLogP3 of 2.1, compared to an XLogP3 of 3.0 for the thiophene‑oxadiazole analog 5-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 1324107‑68‑7) [REFS‑1][REFS‑2]. In S1P₁ receptor modulation, lipophilicity above 3 has been associated with increased phospholipidosis risk and poorer developability profiles; the lower logP of the target compound may therefore offer a superior lipophilic ligand efficiency (LLE) and safety margin [REFS‑3].

Lipophilic efficiency Drug-likeness S1P receptor modulation

Absence of Hydrogen‑Bond Donors Enables CNS Multiparameter Optimization (MPO) Score Advantage

The target compound contains zero hydrogen‑bond donors (HBD = 0), whereas the imidazolidine‑2,4‑dione analog 3-(1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione (CAS 2034433‑11‑7) possesses two HBDs (two N–H groups) [REFS‑1][REFS‑2]. For CNS drug discovery, a HBD count of 0 is strongly favored, contributing to higher CNS MPO scores and improved brain penetration potential [REFS‑3].

CNS drug design Hydrogen-bond donor count Permeability

Rotatable Bond Count Suggests Higher Affinity Potential in Conformationally Constrained Binding Pockets

The target compound has four rotatable bonds, while the extended thiophene‑oxadiazole analog (CAS 1324107‑68‑7) possesses six rotatable bonds [REFS‑1][REFS‑2]. In medicinal chemistry, reducing the number of rotatable bonds often lowers the entropic penalty upon binding and can enhance target affinity and selectivity, particularly for rigid ATP‑binding pockets of kinases [REFS‑3].

Conformational flexibility Binding entropy Kinase inhibitor design

Pyridinyl‑Oxygen Motif as a Dual H‑Bond Acceptor Facilitates Specific Protein‑Ligand Interactions

The pyridin-3-yloxy substituent provides two hydrogen‑bond acceptor sites (pyridine nitrogen and ether oxygen) with a distinct spatial arrangement compared to the thiophene‑oxadiazole or imidazolidine‑dione bioisosteres. In the context of the JAK inhibitor patent series, the pyridinyl‑oxyazetidine motif has been shown to engage the hinge region of JAK1 via a bidentate hydrogen‑bond interaction, contributing to nanomolar potency [REFS‑1]. While direct IC₅₀ data for the target compound are not publicly available, the conserved 3‑pyridyloxy orientation is a critical recognition element that is absent in the thiophene and imidazolidine‑dione comparators, which likely re‑orient the hydrogen‑bond network and shift selectivity toward other kinases or GPCRs.

Hydrogen-bond acceptor Scaffold diversity Fragment-based design

Optimal Application Scenarios for 3-{[1-(1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]oxy}pyridine Based on Differentiation Evidence


Lead-Like Starting Point for S1P₁ Receptor Modulator Optimization

With an XLogP3 of 2.1 and zero hydrogen‑bond donors, the target compound offers a favorable lipophilic ligand efficiency and CNS MPO profile for early‑stage S1P₁ drug discovery programs. It can serve as a lower‑logP alternative to the thiophene‑oxadiazole analog, potentially mitigating phospholipidosis risk while maintaining core scaffold affinity for S1P receptors [REFS‑1].

Kinase Hinge‑Binding Fragment for JAK1/2 Probe Development

The 3‑pyridyloxyazetidine moiety provides a conserved hinge‑binding pharmacophore recognized in JAK inhibitor patents. The target compound can be used as a fragment for structure‑based design of selective JAK1/2 inhibitors, wherein the pyridine nitrogen forms a critical bidentate interaction with the kinase hinge region [REFS‑2].

CNS‑Penetrant Chemical Probe Scaffold

The absence of hydrogen‑bond donors (HBD = 0) and moderate molecular weight (334.4 g mol⁻¹) align with CNS drug‑likeness criteria. The target compound is therefore a suitable core for designing brain‑penetrant probes targeting central S1P₁ receptors or CNS kinases, where the imidazolidine‑dione analog would be disfavored due to its two HBDs [REFS‑3].

Scaffold‑Diversification Library Design

As a compact, three‑ring system with balanced lipophilicity and conformational restriction (only four rotatable bonds), the target compound provides a versatile starting point for parallel library synthesis. It enables systematic exploration of azetidine N‑acyl and pyridine‑oxy SAR while maintaining a favorable physicochemical envelope for lead generation [REFS‑4].

Quote Request

Request a Quote for 3-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]oxy}pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.